molecular formula C₃₁H₃₃D₇O₂ B1147021 Menaquinone 4-d7(Mixture of cis-trans isomers) CAS No. 1233937-25-1

Menaquinone 4-d7(Mixture of cis-trans isomers)

Cat. No.: B1147021
CAS No.: 1233937-25-1
M. Wt: 451.69
InChI Key:
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Description

Menaquinone 4-d7, also known as Vitamin K2 (20)-d7, is a deuterated form of menaquinone 4. It is a synthetic compound used primarily as an internal standard for the quantification of menaquinone 4 in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Menaquinone 4 is a member of the vitamin K family, which plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health .

Scientific Research Applications

Menaquinone 4-d7 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Menaquinone 4-d7, also known as MK-4-d7, is a form of Vitamin K2. It primarily targets the cell cycle, specifically the G1 phase in HepG2, Hep3B, and Huh7 hepatocellular carcinoma cells . It also targets IκB kinase (IKK) activity, IκBα phosphorylation, and the transcriptional activity of NF-κB .

Mode of Action

MK-4-d7 interacts with its targets by halting the cell cycle at the G1 phase in a concentration-dependent manner . It also inhibits IKK activity, IκBα phosphorylation, and the transcriptional activity of NF-κB .

Biochemical Pathways

MK-4-d7 is formed primarily via the conversion of vitamin K1 in vivo and accumulates in various tissues, including the brain . It is composed of a naphthoquinone base with four isoprenoid units in the side chain . The biosynthetic pathway of MK-7 within Bacillus subtilis consists of the glycolytic pathway (EMP), the pentose phosphate pathway (HMP), the 2-methyl-d-erythritol-4-phosphate pathway (MEP), and the menaquinone synthesis pathway (MK) .

Pharmacokinetics

Compared to vitamin K1 (phylloquinone), MK-4-d7 is absorbed more readily and is more bioavailable . This improved bioavailability contributes to the compound’s effectiveness in various health conditions.

Result of Action

The action of MK-4-d7 results in significant health benefits. It plays a role in bone metabolism , and it has been associated with health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy .

Safety and Hazards

The safety data sheet for Menaquinone 4-d7 advises to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It also advises to keep away from sources of ignition and to take precautionary measures against static discharge .

Future Directions

Future studies should explore the applications of CRISPRi (CRISPR interference) and CRISPRa (CRISPR activation) system gene-editing tools in the MK-7 anabolism pathway . The ramifications of this work hold the potential to pave the way for novel strategies to amplify MK-7 production and formulate products with an optimized MK-7 profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of menaquinone 4-d7 involves the incorporation of deuterium atoms into the menaquinone 4 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of menaquinone 4-d7 typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography to remove any impurities and achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Menaquinone 4-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include menaquinone 4-epoxide, hydroquinone derivatives, and substituted menaquinone 4 compounds. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Comparison with Similar Compounds

Menaquinone 4-d7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Similar compounds include:

Properties

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-CKBRGKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menaquinone 4-d7(Mixture of cis-trans isomers)
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Menaquinone 4-d7(Mixture of cis-trans isomers)
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Menaquinone 4-d7(Mixture of cis-trans isomers)
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Reactant of Route 6
Menaquinone 4-d7(Mixture of cis-trans isomers)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.